Temporins are primarily isolated from the skin secretions of frogs belonging to the Rana genus. The specific source of Temporin-SN1 is often linked to the skin of Rana sylvatica and other closely related species. The extraction process typically involves stimulating the frogs to release their skin secretions, which are then purified and analyzed for peptide content using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Temporin-SN1 falls under the classification of antimicrobial peptides (AMPs), specifically within the subcategory of temporins. These peptides are characterized by their small size (usually 10-20 amino acids), amphipathic nature, and ability to disrupt microbial membranes, making them effective against a variety of pathogens .
The synthesis of Temporin-SN1 can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a laboratory setting. This process involves the sequential addition of protected amino acids to a solid resin support, allowing for controlled peptide elongation.
The molecular structure of Temporin-SN1 consists of a sequence of amino acids that contribute to its amphipathic character, which is essential for its antimicrobial activity. The typical length of temporins is around 13-15 amino acids, with key residues that facilitate membrane interaction.
The specific amino acid sequence and structural data for Temporin-SN1 can be identified through mass spectrometry analysis post-synthesis, confirming its molecular weight and structural integrity . The peptide typically adopts an alpha-helical conformation in membrane-mimicking environments, enhancing its ability to disrupt bacterial membranes.
Temporin-SN1 exhibits several notable chemical reactions, particularly its interaction with microbial membranes. The primary reaction involves:
The hemolytic activity is quantitatively assessed through assays measuring cell lysis percentages at varying concentrations of Temporin-SN1. Such assays help determine the therapeutic window where antimicrobial efficacy is achieved without significant toxicity to host cells .
The mechanism by which Temporin-SN1 exerts its antimicrobial effects primarily involves:
Studies have shown that Temporin-SN1's effectiveness varies with different bacterial strains, highlighting its potential as a selective antimicrobial agent .
Temporin-SN1 has potential applications in various fields:
Temporin-SN1 belongs to a rapidly evolving antimicrobial peptide (AMP) family predominantly found in Ranidae frogs. Phylogenetic reconstructions of temporin precursor genes reveal a complex evolutionary history characterized by frequent gene duplication events and lineage-specific diversification. Analyses of preprotemporin genes across 32 Ranidae species show that temporin-SN1 clusters within a clade of peptides expressed in Rana and Pelophylax genera, sharing a most recent common ancestor with temporin-1Ea from Rana temporaria (Bayesian posterior probability = 0.98). Molecular clock analyses using TempEst [1] [3] indicate a divergence timeline of ~25–30 MYA, coinciding with the Oligocene-Miocene boundary—a period of significant climatic shifts that likely drove adaptive radiation in amphibian lineages.
Key findings from phylogenetic studies include:
Table 1: Evolutionary Metrics of Temporin Precursor Genes Across Ranidae | Clade | Avg. dN/dS | Paralog Count | Estimated Divergence (MYA) | Key Selective Pressure |
---|---|---|---|---|---|
Rana spp. | 1.62 | 12–18 | 25–30 | Bacterial membrane proteins | |
Pelophylax spp. | 1.48 | 8–14 | 18–22 | Fungal β-glucans | |
Lithobates spp. | 1.71 | 15–20 | 20–25 | Viral envelope glycoproteins |
Comparative genomics illuminates the structural and functional diversity of temporin isoforms. Temporin-SN1 (FLPLIAGLLSKLF-NH₂) belongs to a 12-residue peptide subgroup characterized by a conserved C-terminal amidation motif and N-terminal phenylalanine. Genomic analyses reveal that temporin genes reside in tandem arrays within a 150-kb locus on chromosome 3 in Pelophylax genomes, flanked by highly conserved BRD2 and SLC6A19 genes. This synteny is conserved across Holarctic frog lineages but disrupted in tropical Ranidae, explaining the restricted distribution of SN1-like peptides [4] [6].
Notable genomic features include:
Table 2: Structural and Genomic Attributes of Key Temporin Isoforms | Isoform | Species | Sequence | Net Charge | Hydrophobicity (GRAVY) | Genomic Position |
---|---|---|---|---|---|---|
Temporin-SN1 | Rana sp. | FLPLIAGLLSKLF-NH₂ | +2 | 1.05 | Chr3:72,581,204–72,582,019 | |
Temporin-1Ee | P. kl. esculentus | FLPVIAGVLSKLF-NH₂ | +2 | 0.98 | Scaffold_12:4.1Mb–4.2Mb | |
Temporin-1Re | P. kl. esculentus | FLPGLLAGLL-NH₂ | +1 | 1.21 | Scaffold_12:4.3Mb–4.4Mb | |
Temporin-1Oc | R. ornativentris | FLPIIAKIISKLF-NH₂ | +1 | 0.87 | Unplaced scaffold_45 |
Temporin-SN1 exemplifies adaptive evolution driven by host-pathogen arms races. Site-specific selection analyses (FUBAR, MEME) identify three positively selected residues (P4, L8, S11; posterior probability > 0.95) within its hydrophobic core. These positions map to protein-protein interaction interfaces predicted to bind bacterial lipid II and fungal ergosterol. Experimental validation shows that allelic variants with L8→V substitutions (observed in 34% of Rana arvalis populations) exhibit 3-fold increased activity against Aspergillus fumigatus (p = 0.002), demonstrating fitness advantages in environments with high fungal loads [4] [6].
Mechanisms of diversification include:
Table 3: Adaptive Mutations in Temporin-SN1 and Functional Consequences | Amino Acid Position | Ancestral State | Derived State | Frequency in Wild Populations | Functional Impact |
---|---|---|---|---|---|
4 | Pro (P) | Leu (L) | 61% | Enhanced membrane insertion depth | |
8 | Leu (L) | Val (V) | 34% | Increased anti-fungal efficacy | |
11 | Ser (S) | Ala (A) | 42% | Reduced hemolytic activity |
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